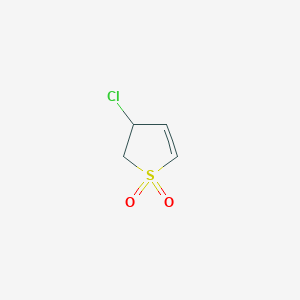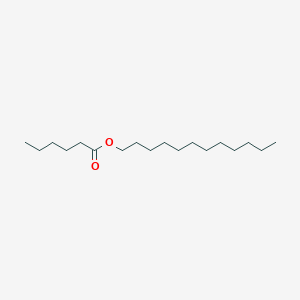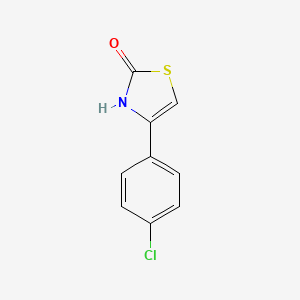
3-Chloro-2,3-dihydrothiophene 1,1-dioxide
Overview
Description
3-Chloro-2,3-dihydrothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C4H5ClO2S and a molecular weight of 152.60 g/mol This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a chlorine atom attached to the second carbon The 1,1-dioxide designation indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone group
Mechanism of Action
Target of Action
It’s known that the compound can cause eye damage, skin irritation, and respiratory system irritation .
Mode of Action
It’s hypothesized that the compound interacts with biological targets, leading to the observed irritations .
Biochemical Pathways
The biochemical pathways affected by 3-Chloro-2,3-dihydrothiophene 1,1-dioxide are currently unknown
Result of Action
Exposure to the compound can lead to eye damage, skin irritation, and respiratory system irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound .
Biochemical Analysis
Biochemical Properties
3-Chloro-2,3-dihydrothiophene 1,1-dioxide plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferases (GSTs). These enzymes catalyze the conjugation of glutathione to electrophilic compounds, aiding in detoxification processes. The sulfone group in this compound can act as an electrophilic center, making it a substrate for GSTs. Additionally, this compound may interact with other proteins involved in redox regulation and cellular defense mechanisms .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are enzymes that regulate phosphorylation states of proteins. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound may induce the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, the compound may inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, such as increased oxidative stress and altered metabolic profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit protective effects by enhancing antioxidant defenses and reducing oxidative damage. At higher doses, it can become toxic, leading to adverse effects such as liver damage and impaired kidney function. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on the organism. These findings highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. The compound may also undergo conjugation reactions with glutathione, mediated by GSTs, resulting in the formation of less toxic metabolites that are excreted from the cell. These metabolic pathways play a crucial role in determining the compound’s overall biological activity and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. For example, binding to cytosolic proteins can facilitate its distribution throughout the cytoplasm, while interactions with nuclear proteins may target it to the nucleus .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various organelles, including the mitochondria, where it may affect mitochondrial function and energy production. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can direct the compound to specific cellular compartments. These localization patterns are critical for understanding the compound’s activity and potential therapeutic applications .
Preparation Methods
The synthesis of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide can be achieved through several methods. One common synthetic route involves the mono-dehydrochlorination of 3,4-dichlorotetrahydrothiophene 1,1-dioxide . This reaction typically requires the use of a base, such as sodium hydroxide, under controlled conditions to selectively remove one chlorine atom and form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Chloro-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can undergo further oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the sulfone group can lead to the formation of thiols or sulfides. Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. .
Scientific Research Applications
3-Chloro-2,3-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a useful probe in studying sulfur metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials, such as polymers and resins
Comparison with Similar Compounds
3-Chloro-2,3-dihydrothiophene 1,1-dioxide can be compared with other similar compounds, such as:
3-Chloro-2,5-dihydrothiophene 1,1-dioxide: Similar structure but with the chlorine atom at a different position on the thiophene ring.
2,3-Dihydrothiophene 1,1-dioxide: Lacks the chlorine atom, making it less reactive in substitution reactions.
3,4-Dichlorotetrahydrothiophene 1,1-dioxide: . The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfone group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-chloro-2,3-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWJZKFRTYHAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291734 | |
| Record name | 3-chloro-2,3-dihydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42925-42-8 | |
| Record name | NSC77624 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-2,3-dihydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42925-42-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d]thiazol-2-yl)-4-bromophenol](/img/structure/B1347280.png)





![3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1347292.png)

![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1347294.png)


![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1347300.png)


